3-(heptan-3-yl)-1H-pyrazol-5-amine
Overview
Description
3-(Heptan-3-yl)-1H-pyrazol-5-amine is an organic compound with the molecular formula C7H15N3. It is a colorless solid that is soluble in water, ethanol, and other organic solvents. This compound has been studied for its potential applications in scientific research, as well as its biochemical and physiological effects.
Scientific Research Applications
Synthesis and Characterization
Synthetic Methodologies : Pyrazole derivatives, including 3-(heptan-3-yl)-1H-pyrazol-5-amine, have been synthesized through various methodologies, demonstrating the compound's versatility in organic synthesis. For instance, a study outlined the synthesis and characterization of pyrazole derivatives, revealing their crystalline structure and confirming theoretical predictions through X-ray crystallography and spectroscopic methods (Titi et al., 2020).
Chemodivergent Synthesis : Research has explored chemodivergent multicomponent domino reactions in aqueous media to synthesize densely functionalized pyrazoles, showcasing the compound's role in creating complex molecules with potential applications in drug discovery and materials science (Prasanna et al., 2013).
Biological Activities
Antitumor, Antifungal, and Antibacterial Activities : Pyrazole derivatives have been identified to possess significant biological activities, including antitumor, antifungal, and antibacterial properties. This highlights their potential in pharmaceutical research and development for new therapeutic agents (Titi et al., 2020).
Antioxidant Agents : Certain fused pyrazole derivatives bearing the indole moiety have been evaluated as antioxidant agents, indicating their potential in addressing oxidative stress-related diseases (El‐Mekabaty et al., 2016).
Materials Science
- Lanthanide Complexes : The synthesis of lanthanide complexes involving pyrazole derivatives has been reported, with implications for materials science, particularly in magnetic and optical applications (Liu et al., 1992).
Corrosion Inhibition
- Protection of Metals : Pyrazole compounds have shown effectiveness as corrosion inhibitors for metals in acidic media, which could be valuable in industrial applications, such as in coatings and protection of metal structures (Chetouani et al., 2005).
Properties
IUPAC Name |
5-heptan-3-yl-1H-pyrazol-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N3/c1-3-5-6-8(4-2)9-7-10(11)13-12-9/h7-8H,3-6H2,1-2H3,(H3,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FITREMZWOJSQAT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)C1=CC(=NN1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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